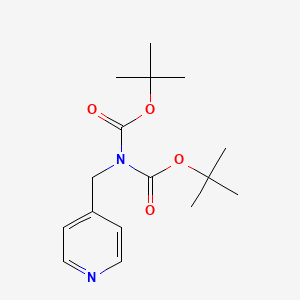
4-(Bis-Boc-aminomethyl)pyridin
Übersicht
Beschreibung
4-(Bis-Boc-aminomethyl)pyridine is a chemical compound with the linear formula C16H24N2O4 . It is a derivative of pyridine, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 4-(Bis-Boc-aminomethyl)pyridine can be analyzed using Gauge-independent atomic orbital (GIAO) 1H and 13C nuclear magnetic resonance (NMR) chemical shift values .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives have been studied extensively. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Wissenschaftliche Forschungsanwendungen
Katalyse
4-(Bis-Boc-aminomethyl)pyridin: ist bekannt für seine Rolle in der Katalyse, insbesondere in der asymmetrischen Synthese. Die Struktur der Verbindung ermöglicht es ihr, als Ligand zu wirken, Metallkatalysatoren zu stabilisieren und verschiedene katalytische Reaktionen zu ermöglichen . Dies hat Auswirkungen auf die Synthese komplexer organischer Moleküle mit hoher enantiomerer Reinheit, was in der pharmazeutischen Industrie von entscheidender Bedeutung ist.
Arzneimittelentwicklung
In der Arzneimittelentwicklung dient This compound als vielseitiger Baustein. Seine geschützten Amingruppen können selektiv entschützt werden, was sequentielle Syntheseschritte ohne unerwünschte Nebenreaktionen ermöglicht. Diese Eigenschaft ist besonders wertvoll bei der mehrstufigen Synthese von pharmazeutischen Wirkstoffen .
Materialwissenschaft
Die Verbindung findet aufgrund ihrer Fähigkeit, an der lichtinitiierten Radikalbildung teilzunehmen, einzigartige Anwendungen in der Materialwissenschaft. Dies kann zur Entwicklung neuer Materialien mit besonderen Eigenschaften führen, wie z. B. erhöhter Leitfähigkeit oder spezifischen Lichtabsorptionseigenschaften .
Synthese von Zeolithen
This compound: wird als organisches strukturdirigierendes Mittel bei der Synthese von Zeolithen verwendet . Zeolithe sind mikroporöse Materialien mit Anwendungen, die von der Katalyse bis zum Ionenaustausch und der Gasseparation reichen. Die Verbindung hilft bei der Bildung des gewünschten Zeolithgerüsts, indem sie die Anordnung des Silicium-Aluminium-Netzwerks lenkt.
Synthetische Reaktionen
In der synthetischen Chemie wird This compound in verschiedenen synthetischen Reaktionen eingesetzt. Seine Reaktivität macht es für den Einsatz in Mehrkomponentenreaktionen geeignet, bei denen es mit mehreren Reaktanten reagieren kann, um in einem einzigen Schritt komplexe Produkte zu bilden.
Organische Chemie
Die Boc-geschützten Aminogruppen von This compound sind in der organischen Chemie von Bedeutung. Sie ermöglichen den Schutz und die Entschützung von Aminogruppen, was ein entscheidender Schritt bei der Synthese von Peptiden und anderen stickstoffhaltigen Verbindungen ist .
Wirkmechanismus
Safety and Hazards
The safety data sheet for 4-(Bis-Boc-aminomethyl)pyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Piperidines, which are related to pyridines, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods for pyridine derivatives, including 4-(Bis-Boc-aminomethyl)pyridine.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(pyridin-4-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)11-12-7-9-17-10-8-12/h7-10H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFTWWFHVGODND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=NC=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)
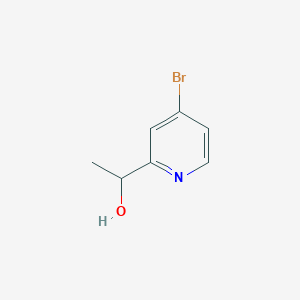

![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)

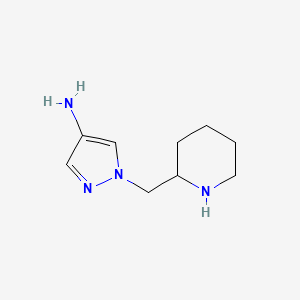
![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)



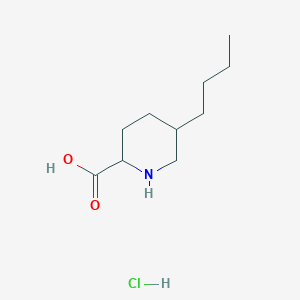

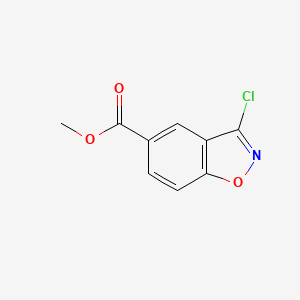
![5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1380478.png)